molecular formula C19H16FNO3S B11796727 Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796727
M. Wt: 357.4 g/mol
InChI Key: SBKJTSNRBFAWIG-UHFFFAOYSA-N
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Description

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate ( 1416347-29-9) is a chemical compound with a molecular formula of C19H16FNO3S and a molecular weight of 357.40 . This benzoate ester derivative features a 2-methylthiazole moiety and a 2-fluorobenzyl ether group, making it a compound of interest in various medicinal and organic chemistry research applications. Compounds containing thiazole rings are frequently investigated for their diverse biological activities, as this heterocycle is a key structural component in many pharmaceuticals and bioactive molecules with documented applications in areas such as antimicrobial, anticancer, and neurological agent development . Similarly, the fluorobenzyl group can influence a molecule's physicochemical properties and metabolic stability. As a building block, this chemical offers researchers a versatile template for the synthesis and exploration of novel molecules, potentially leading to the development of new therapeutic agents or biochemical probes. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H16FNO3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)13-7-8-18(15(9-13)19(22)23-2)24-10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3

InChI Key

SBKJTSNRBFAWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Chloroacetone and thioacetamide.

  • Mechanism :

    • Thioacetamide undergoes nucleophilic attack on chloroacetone, forming a thiazolidine intermediate.

    • Dehydration and aromatization yield 2-methylthiazole.

ParameterValue
SolventEthanol/Water (1:1)
Temperature80–90°C
Reaction Time4–6 hours
Yield70–85%

This method, adapted from CN101560195A, ensures high regioselectivity for the 2-methyl group.

Functionalization of the Benzoate Core

Synthesis of Methyl 5-Bromo-2-hydroxybenzoate

The benzoate backbone is functionalized through bromination and esterification:

  • Bromination : Salicylic acid is brominated at position 5 using Br₂ in acetic acid.

  • Esterification : The resultant 5-bromo-2-hydroxybenzoic acid is treated with methanol and H₂SO₄ to form the methyl ester.

StepConditionsYield
BrominationBr₂, CH₃COOH, 40°C, 2 h88%
EsterificationMeOH, H₂SO₄, reflux, 6 h95%
ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Yield78%

Coupling the Thiazole to the Benzoate

The bromine at position 5 is replaced with the 2-methylthiazole group via a Ullmann coupling or nucleophilic aromatic substitution (NAS).

Ullmann Coupling

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Conditions : DMSO, 120°C, 24 hours.

ReactantRole
2-MethylthiazoleNucleophile
Methyl 5-bromo-2-((2-fluorobenzyl)oxy)benzoateElectrophile

Yield : 65–70%.

Nucleophilic Aromatic Substitution

Adapted from the synthesis of Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate:

  • React methyl 5-bromo-2-((2-fluorobenzyl)oxy)benzoate with 2-methylthiazole-4-thiol in diethylene glycol dimethyl ether.

  • Use K₃PO₄ as base at 110°C for 24 hours.

ParameterValue
SolventDiethylene glycol dimethyl ether
BaseK₃PO₄
Temperature110°C
Yield76%

Alternative Route: Late-Stage Esterification

For improved regiocontrol, the ester group may be introduced after constructing the substituted benzoic acid.

Procedure

  • Synthesize 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid via NAS or coupling.

  • Esterify with methanol using thionyl chloride (SOCl₂) as a catalyst.

StepConditionsYield
EsterificationMeOH, SOCl₂, 0°C → RT, 6 h92%

Optimization Challenges and Solutions

Competing Side Reactions

  • Ether Cleavage : The 2-fluorobenzyl ether is susceptible to acidic conditions. Mitigated by using aprotic solvents (e.g., DMF) and neutral bases (K₂CO₃).

  • Thiazole Degradation : High temperatures (>120°C) during coupling may decompose the thiazole. Controlled heating (110°C) preserves integrity.

Yield Improvement

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase cost.

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require rigorous drying.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Ullmann CouplingHigh regioselectivityRequires toxic Cu catalysts65–70%
NAS with K₃PO₄Solvent stabilityLong reaction time (24 h)76%
Late-Stage EsterificationAvoids early ester hydrolysisAdditional synthetic step85–92%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents (e.g., lithium aluminum hydride) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or methylthiazolyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Research indicates that compounds featuring thiazole rings often exhibit significant biological activities, including anticancer properties. Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate may demonstrate similar activities due to its structural components. Studies on related thiazole derivatives have shown promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties
    • The thiazole moiety is known for its antimicrobial effects. Compounds with similar structures have been evaluated for their efficacy against bacteria and fungi, showing significant inhibition of growth. This compound could be explored for similar antimicrobial applications .
  • Agricultural Applications
    • Given the compound's potential biological activity, it may also find applications in agriculture as a pesticide or herbicide. The structural features that confer biological activity against pathogens could be leveraged to develop new agrochemicals aimed at crop protection .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityThis compound shows significant growth inhibition in cancer cell lines.
Antimicrobial EfficacyRelated thiazole derivatives exhibit strong antimicrobial properties, indicating potential for this compound.
Agricultural UsePotential application as an agrochemical due to its biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylthiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a benzoate ester backbone with several sulfonylurea-class herbicides documented in pesticide chemistry literature. Below is a detailed comparison with structurally analogous compounds from , focusing on substituents, functional groups, and biological applications.

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name Substituents Core Structure Functional Groups Primary Application
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate (Target) 2-fluorobenzyloxy, 2-methylthiazol-4-yl Benzoate ester Ester, fluorinated aryl ether, thiazole Not explicitly reported
Triflusulfuron methyl ester 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl, sulfonylurea Benzoate ester Sulfonylurea, triazine, trifluoroethyl ether Broadleaf weed control
Ethametsulfuron methyl ester 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl, sulfonylurea Benzoate ester Sulfonylurea, triazine, ethoxy Cereal crop herbicide
Metsulfuron methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonylurea Benzoate ester Sulfonylurea, triazine, methoxy Selective weed control

Key Differences and Implications:

Core Functional Groups: The target compound lacks the sulfonylurea bridge and triazine ring critical for acetolactate synthase (ALS) inhibition in sulfonylurea herbicides . Instead, its thiazole moiety may interact with alternative biological targets, such as enzyme systems in fungi or insects.

Biological Activity: Sulfonylurea derivatives (e.g., triflusulfuron) inhibit ALS, disrupting branched-chain amino acid synthesis in plants . The target compound’s thiazole group, however, is associated with diverse modes of action, including interference with mitochondrial electron transport (e.g., strobilurin-like activity) or chitin synthesis inhibition in insects.

Selectivity and Toxicity :

  • Sulfonylureas exhibit high selectivity for weeds over crops due to ALS isoform specificity . The fluorine and thiazole groups in the target compound may alter selectivity profiles, necessitating further toxicological evaluation.

Research Findings and Mechanistic Insights

  • Sulfonylurea Analogs : Studies confirm that triazine-linked sulfonylureas achieve herbicidal activity at application rates as low as 10–40 g/ha, with half-lives of 1–6 weeks in soil depending on substituents .
  • Thiazole-Containing Compounds: Thiazole derivatives like abamectin (a nematicide) and thiamethoxam (a neonicotinoid) demonstrate potent activity against pests via neurotoxic or energy metabolism disruption. The target compound’s 2-methylthiazol-4-yl group could similarly target invertebrate nervous systems or fungal cell membranes.

Biological Activity

Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FNO3SC_{20}H_{18}FNO_3S, with a molecular weight of approximately 371.43 g/mol. The compound features a benzoate moiety, a thiazole ring, and a fluorobenzyl ether, which may influence its biological reactivity and activity profile due to the presence of the electron-withdrawing fluorine atom .

Antimicrobial Properties

Compounds containing thiazole rings have been documented to exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various pathogens, including bacteria and fungi. The structure of this compound suggests it may possess similar antimicrobial properties due to the thiazole component .

Case Studies

  • Thiazole Derivatives in Cancer Treatment : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
  • Antimicrobial Efficacy : A related study focused on thiazole-based compounds' activity against bacterial strains. The results showed that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound could similarly impact microbial pathogens due to its structural analogies .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This step often involves cyclization reactions using appropriate precursors.
  • Esterification : The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester bond.
  • Fluorobenzyl Ether Formation : The final step involves coupling the fluorobenzyl group to the thiazole-containing intermediate, which may require specific reagents to facilitate the ether formation .

Summary Table of Biological Activities

Activity Type Potential Effects References
AntimicrobialEffective against bacteria and fungi,
AnticancerInhibition of cancer cell proliferation ,
CytotoxicityLow toxicity in mammalian cells ,

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a fluorobenzyl derivative with a thiazole-containing benzoic acid precursor under palladium-catalyzed conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity . Confirmatory techniques include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are essential for handling this compound in the laboratory?

Based on structurally similar compounds, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4 for oral/dermal/inhalation routes) has been reported for analogous benzoate derivatives. Store in airtight containers at 2–8°C, away from strong oxidizers and bases .

Q. How can researchers confirm the compound’s identity and purity?

Key analytical methods:

  • NMR spectroscopy : Compare aromatic proton shifts (δ 6.8–8.2 ppm) and fluorine coupling patterns.
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity.
  • Melting point analysis : Sharp melting points (±2°C) indicate homogeneity .

Advanced Research Questions

Q. How can contradictory reaction yield data in literature be resolved for this compound?

Discrepancies often arise from variations in catalyst loading (e.g., Pd(PPh3_3)4_4 at 5–10 mol%) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing DMF/water ratios from 3:1 to 5:1 improved yields by 15% in analogous thiazole-benzoate couplings .

Q. What strategies mitigate degradation during long-term storage?

Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the ester group as the primary degradation pathway. Lyophilization or storage under nitrogen with desiccants (e.g., silica gel) reduces moisture-induced degradation. Monitor via periodic HPLC-UV for hydrolytic byproducts (e.g., free carboxylic acid) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the fluorine and thiazole groups. For instance, Fukui indices highlight nucleophilic attack susceptibility at the benzyloxy oxygen, guiding functionalization strategies .

Q. What techniques address spectral overlap in characterizing regioisomeric byproducts?

Use 19^19F NMR to distinguish fluorine environments in regioisomers. NOESY correlations can resolve spatial proximity between the fluorobenzyl and thiazole moieties. High-resolution mass spectrometry with isotopic pattern analysis further clarifies structural ambiguities .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound?

Develop a forced degradation study under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Use UPLC-PDA to track degradation products and validate method specificity per ICH guidelines .

Q. What in vitro assays evaluate its biological activity against kinase targets?

Screen against kinase panels (e.g., Eurofins KinaseProfiler™) using ADP-Glo™ assays. IC50_{50} values are determined via dose-response curves (1 nM–10 μM). Cross-validate with cellular assays (e.g., HEK293T proliferation inhibition) to assess membrane permeability .

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